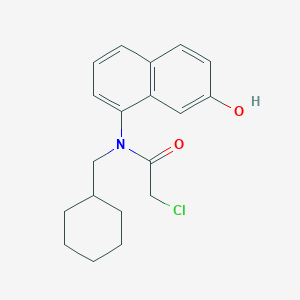
2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide, also known as CCMA, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. CCMA is a member of the acetamide family, which is a class of organic compounds that contain a carbonyl group attached to an amine group. In
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth, inflammation, and oxidative stress. 2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. 2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide has also been found to activate the Nrf2/ARE pathway, which is involved in the antioxidant response and protection against oxidative stress.
Biochemical and physiological effects
2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, protection against oxidative stress, and reduction of inflammation. 2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide has also been shown to have a neuroprotective effect by protecting neurons from oxidative stress and reducing inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide has several advantages for lab experiments, including its high purity and stability, and its ability to inhibit cancer cell growth and reduce inflammation. However, 2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for 2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide research, including the exploration of its therapeutic potential in other diseases, the development of more efficient synthesis methods, and the investigation of its mechanism of action. Additionally, the use of 2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide in combination with other drugs or therapies could be explored to enhance its therapeutic effects.
Métodos De Síntesis
2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide can be synthesized through a multistep process involving the reaction of 2-chloroacetamide with cyclohexylmethylamine and 7-hydroxy-1-naphthaldehyde. The resulting product is then purified through recrystallization to obtain pure 2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide.
Aplicaciones Científicas De Investigación
2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide has been found to have potential therapeutic applications in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. 2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting cell proliferation. In neurodegenerative diseases, 2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide has been found to protect neurons from oxidative stress and reduce inflammation. Additionally, 2-Chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
2-chloro-N-(cyclohexylmethyl)-N-(7-hydroxynaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO2/c20-12-19(23)21(13-14-5-2-1-3-6-14)18-8-4-7-15-9-10-16(22)11-17(15)18/h4,7-11,14,22H,1-3,5-6,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORGFCIHKJQBET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN(C2=CC=CC3=C2C=C(C=C3)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416913 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(3-fluoro-4-methylbenzoyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2768854.png)
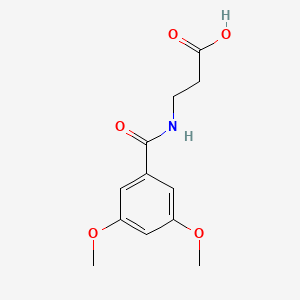
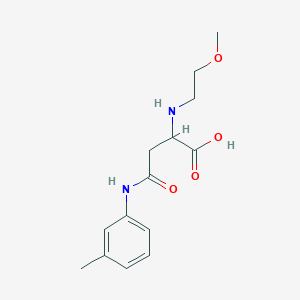
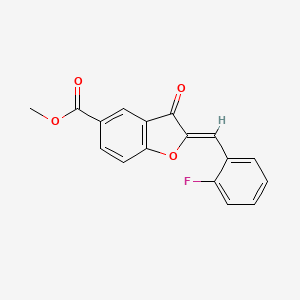
![2-(2-Ethoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2768860.png)
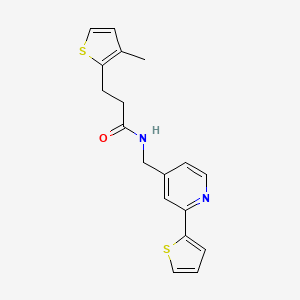
![2,6-Dimethoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2768864.png)
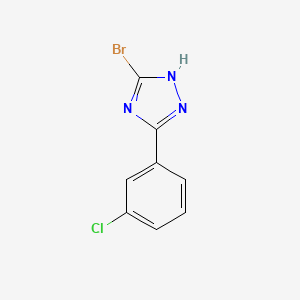
![N-[2-(4-Cyclohexyl-1,3-thiazol-2-yl)ethyl]prop-2-enamide](/img/structure/B2768866.png)
![methyl 2-(3-cyclohexyl-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-5-methylthiophene-3-carboxylate](/img/structure/B2768867.png)
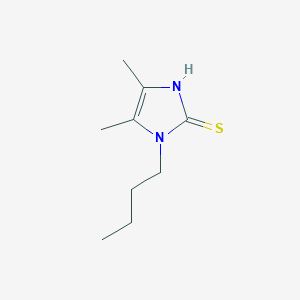
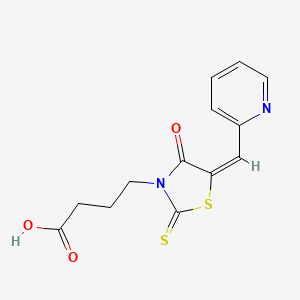
![[1-(2-Amino-ethyl)-piperidin-4-yl]-isopropyl-methyl-amine](/img/structure/B2768872.png)
![N-(3-acetylphenyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2768873.png)